molecular formula C13H17BClNO3 B8229508 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No. B8229508
M. Wt: 281.54 g/mol
InChI Key: CDLLSDLLGCEOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a useful research compound. Its molecular formula is C13H17BClNO3 and its molecular weight is 281.54 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and DFT Studies

  • Boric Acid Ester Intermediates with Benzene Rings

    This research focuses on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds. These intermediates were synthesized via a three-step substitution reaction. Their structures were confirmed using FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction was used for crystallographic analysis, and Density Functional Theory (DFT) was employed for molecular structure calculation, providing insights into their molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).

  • Synthesis and Vibrational Properties Studies

    This study elaborates on the synthesis and structure characterization of similar compounds, emphasizing their vibrational properties. The molecular structures of these compounds were optimized using DFT and verified by X-ray single crystal diffraction, offering a deeper understanding of their spectroscopic and geometric parameters (Wu et al., 2021).

  • Syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes

    This research presents the method of synthesizing arenes through Pd-catalyzed borylation of arylbromides. The study explored the efficacy of this method, particularly in borylation of arylbromides with sulfonyl groups, enhancing our understanding of complex borylation reactions (Takagi & Yamakawa, 2013).

Biological Applications

  • Prochelator-to-Chelator Conversion in Cellular Protection

    BSIH, a prodrug containing a similar boronate group, was studied for its ability to target iron sequestration in cells under oxidative stress. The study evaluated BSIH analogs for hydrolytic stability and efficiency in releasing chelators, which is crucial for understanding their role in protecting cells from oxidative damage (Wang & Franz, 2018).

  • Electrochemical Microsensor for In Vivo Monitoring

    In a study focusing on the development of a microsensor for monitoring hydrogen peroxide in the brain, derivatives of DBP, a molecule with a similar boronate ester, were synthesized. These derivatives served as probes for selective reaction with hydrogen peroxide, demonstrating potential applications in neurological research and disease monitoring (Luo et al., 2022).

properties

IUPAC Name

3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BClNO3/c1-12(2)13(3,4)19-14(18-12)9-5-8(11(16)17)6-10(15)7-9/h5-7H,1-4H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLLSDLLGCEOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.